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molecular formula C8H12N2 B1366826 Hexahydro-1H-pyrrolizine-7a-carbonitrile CAS No. 68295-48-7

Hexahydro-1H-pyrrolizine-7a-carbonitrile

Cat. No. B1366826
M. Wt: 136.19 g/mol
InChI Key: DZPUBMXGEQJERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110945

Procedure details

To a solution of potassium cyanide (0.191 g, 2.86 mmol) in 1.0 ml of water was added over 20 minutes 0.284 g (1.35 mmol) of 1-azoniabicyclo[3.3.0]oct-1(5)-ene (Example 3). The mixture was stirred at 20° C. for 1 hour. To the reaction mixture was added 2 ml of water and extracted with methylene chloride (3×10 ml). The combined organic layers were dried over anhydrous sodium sulfate and the solvent was distilled out in vacuo to afford 171 mg (Yield: 93.3%) of the desired compound.
Quantity
0.191 g
Type
reactant
Reaction Step One
Name
1-azoniabicyclo[3.3.0]oct-1(5)-ene
Quantity
0.284 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
93.3%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[N+:4]12[CH2:11][CH2:10][CH2:9][C:8]=1[CH2:7][CH2:6][CH2:5]2>O>[C:1]([C:8]12[CH2:9][CH2:10][CH2:11][N:4]1[CH2:5][CH2:6][CH2:7]2)#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
0.191 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
1-azoniabicyclo[3.3.0]oct-1(5)-ene
Quantity
0.284 g
Type
reactant
Smiles
[N+]1=2CCCC2CCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C12CCCN2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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